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Compound of Interest

Compound Name: 3-(2-Bromophenoxy)pyridazine

CAS No.: 40580-53-8

Cat. No.: B1445029

Get Quote

Executive Summary
3-(2-Bromophenoxy)pyridazine is a critical heteroaromatic scaffold in medicinal chemistry,

often serving as a precursor for fused tricyclic systems or as a pharmacophore in kinase

inhibitors. Its characterization presents a specific challenge: distinguishing the ortho-bromo

substitution pattern from its para- and meta- isomers, which often exhibit identical mass-to-

charge (m/z) ratios in Mass Spectrometry.

This guide provides a definitive technical breakdown of the Infrared (IR) spectral signature of 3-
(2-Bromophenoxy)pyridazine. Unlike generic spectral lists, this document focuses on

diagnostic signal causality—explaining why specific peaks appear and how to use them to

validate structural integrity against common synthetic impurities and isomers.

Spectral Fingerprint Analysis
The IR spectrum of 3-(2-Bromophenoxy)pyridazine is a superposition of two distinct aromatic

systems linked by an ether bridge. Successful characterization relies on identifying three

"Signal Zones."
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Zone A: High-Frequency Region (3100 – 3000 cm⁻¹)[1][2]
Signal: Weak to Medium intensity bands.[1][2]

Assignment: C(sp²)–H Stretching.

Causality:

Pyridazine Ring: The electron-deficient nitrogen atoms pull electron density, stiffening the

C-H bonds adjacent to the ring nitrogens (C4/C5/C6), typically shifting them to higher

wavenumbers (~3050–3080 cm⁻¹).

Phenoxy Ring: The 2-bromophenoxy moiety exhibits aromatic C-H stretches slightly lower,

typically ~3010–3040 cm⁻¹.

Diagnostic Value:Low. Useful for confirming aromaticity but poor for distinguishing isomers.

Zone B: The "Bridge" & Ring Region (1600 – 1000 cm⁻¹)
Signal 1: Ether Linkage (C–O–C)

Frequency: 1230 – 1270 cm⁻¹ (Asymmetric Stretch) and 1020 – 1050 cm⁻¹ (Symmetric

Stretch).

Causality: The conjugation between the oxygen lone pairs and the electron-deficient

pyridazine ring increases the bond order of the C(pyridazine)–O bond, often shifting the

asymmetric stretch to the higher end of the range (near 1260 cm⁻¹).

Signal 2: Pyridazine Skeletal Vibrations

Frequency: ~1580 cm⁻¹ and ~1440 cm⁻¹.

Causality: Characteristic C=N and C=C stretching vibrations of the diazine ring. The 1580

cm⁻¹ band is often sharp and distinct.

Zone C: The Fingerprint & Substitution Region (< 1000
cm⁻¹)
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Signal 1: Ortho-Substitution Pattern (Critical)

Frequency: 740 – 770 cm⁻¹ (Strong).

Causality: C-H Out-of-Plane (OOP) bending. A 1,2-disubstituted benzene ring (the 2-

bromophenoxy group) typically shows a single strong band in this region.

differentiation:

Para-isomer (4-bromo): Shows a band ~800–840 cm⁻¹.

Meta-isomer (3-bromo): Shows bands ~780 cm⁻¹ and ~690 cm⁻¹.

Signal 2: C–Br Stretch

Frequency: 650 – 550 cm⁻¹.

Causality: The heavy bromine atom creates a low-frequency vibration. This is often weak

and can be obscured by ring deformations, but is diagnostic if observed.

Comparative Analysis: IR vs. Alternatives
For the specific task of verifying 3-(2-Bromophenoxy)pyridazine, IR spectroscopy offers

distinct advantages over orthogonal techniques.

Table 1: Technique Performance Comparison
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Why IR Wins for Routine Screening
While NMR is the gold standard for de novo structure determination, IR is superior for batch-to-

batch consistency checks. The unique "fingerprint" of the ortho-substituted OOP bend (740–

770 cm⁻¹) allows for immediate rejection of batches contaminated with para-isomers (a

common impurity in bromination reactions) without the need for expensive deuterated solvents.

Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) for rapid, non-destructive analysis.

Prerequisites:

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Diamond or ZnSe ATR Crystal.

Sample: >5 mg of dry 3-(2-Bromophenoxy)pyridazine.

Step-by-Step Workflow:

Background Collection:

Clean the crystal with isopropanol. Ensure it is dry.

Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

Sample Loading:

Place the solid sample directly onto the center of the crystal.

Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Stop

tightening when the largest peak (likely the C-H or Ring stretch) reaches ~40-60%

Transmittance (or ~0.4-0.8 Absorbance). Over-tightening can damage softer crystals;

under-tightening yields noisy data.

Data Acquisition:

Scan Range: 4000 – 450 cm⁻¹.
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Scans: 32 (Routine) or 64 (High Quality).

Resolution: 4 cm⁻¹.

Post-Processing:

Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

Baseline correct if significant drift is observed (rare with diamond ATR).

Validation Criteria:

Pass: Presence of strong ether band (~1250 cm⁻¹) AND strong ortho-OOP band (~750

cm⁻¹).

Fail: Presence of broad O-H stretch (~3400 cm⁻¹, indicating wet sample or phenol

impurity) or strong peak at ~820 cm⁻¹ (indicating para-isomer).

Diagnostic Workflow Diagram
The following diagram illustrates the logical decision process for verifying the compound

identity using spectral data.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
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Figure 1: Decision tree for the spectral validation of 3-(2-Bromophenoxy)pyridazine,

prioritizing impurity detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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